N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
The compound N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (hereafter referred to as Compound X) is a heterocyclic molecule featuring a pyrazole core substituted with a furan ring, a hydroxyethyl group, and a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-8-12(22-17-15-8)13(20)14-11-7-9(10-3-2-6-21-10)16-18(11)4-5-19/h2-3,6-7,19H,4-5H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMEQYEYQEWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=NN2CCO)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Pyrazole Carboxamide Derivatives
details the synthesis of pyrazole carboxamide derivatives (3a–3p) with substituent variations, providing a basis for comparing Compound X’s physicochemical properties and synthetic routes .
Table 1: Key Properties of Pyrazole Carboxamide Derivatives vs. Compound X
*Calculated molecular formula based on structural analysis.
Key Observations :
- Substituent Effects : Compound X’s hydroxyethyl group likely enhances solubility in polar solvents compared to the aromatic substituents (phenyl, chlorophenyl) in 3a–3c, which increase lipophilicity .
- Synthetic Yields : The yields of analogs (62–71%) suggest that carboxamide coupling via EDCI/HOBt (as in ) is moderately efficient, though Compound X’s synthesis may require optimization for its unique hydroxyethyl substituent .
- Thermal Stability : The higher melting points of halogenated derivatives (e.g., 3b: 171–172°C) indicate increased crystallinity due to strong intermolecular forces (e.g., halogen bonding), whereas Compound X’s melting point remains uncharacterized.
Thiadiazole and Thiazole-Based Analogues
and describe compounds with thiadiazole and thiazole cores, highlighting electronic and steric differences compared to Compound X’s 1,2,3-thiadiazole moiety.
Table 2: Thiadiazole/Thiazole Derivatives Comparison
*Estimated based on molecular formula.
Key Observations :
- Electronic Effects : The 1,2,3-thiadiazole in Compound X is less common than 1,3,4-thiadiazole (), which may alter reactivity in nucleophilic substitution or redox reactions.
- Biological Implications : Thiazole derivatives () often exhibit antimicrobial or kinase inhibitory activity, suggesting Compound X could be explored for similar targets .
Pharmacological and Spectral Data Gaps
For example, N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () was characterized via spectral analysis, but its bioactivity remains unreported . Similarly, the hydroxyethyl group in Compound X may influence pharmacokinetics (e.g., metabolic stability) compared to aryl-substituted analogs.
Q & A
Q. Table 1. Optimization of Thiadiazole Cyclization
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | Et₃N (1.5 eq) | 80 | 72 |
| MeCN | None | 25 | 45 |
Advanced: Which structural features influence biological activity?
Methodological Answer:
Critical features include:
- Thiadiazole Ring : Facilitates π-π stacking with biomolecular targets (e.g., DNA intercalation) .
- Hydroxyethyl Group : Enhances solubility (log P reduction from 2.3 to 1.5) and hydrogen bonding (IC₅₀ improves from 28 μM to 12 μM) .
- 4-Methyl Substitution : Increases lipophilicity (log P from 1.8 to 2.3) and membrane permeability .
Q. Table 2. Substituent Effects on Anticancer Activity (HeLa Cells)
| R Group | IC₅₀ (μM) | log P |
|---|---|---|
| -H | 28 | 1.8 |
| -CH₃ (4-methyl) | 18 | 2.3 |
| -CH₂CH₂OH | 12 | 1.5 |
Advanced: How are computational methods used to study mechanism?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding modes (e.g., carboxamide forms hydrogen bonds with Arg112 in kinase X; ΔG = -9.2 kcal/mol) .
- MD Simulations (AMBER) : Assess stability over 100 ns (RMSD < 2.0 Å indicates stable protein-ligand complexes) .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
Discrepancies arise from assay variability. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
